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A Critical Review of the Silver Diethyldithiocarbamate Method for Arsenic Analysis: A

Comparison Guide

For researchers, scientists, and drug development professionals, the accurate quantification of

arsenic is critical due to its profound toxicity. The selection of an appropriate analytical method

is a pivotal decision, balancing sensitivity, cost, throughput, and regulatory acceptance. This

guide provides a critical review of the classic colorimetric Silver Diethyldithiocarbamate
(SDDC) method and compares it with two prevalent instrumental alternatives: Hydride

Generation Atomic Absorption Spectrometry (HG-AAS) and Inductively Coupled Plasma-Mass

Spectrometry (ICP-MS).

Method Principles and Workflow
Silver Diethyldithiocarbamate (SDDC) Method
The SDDC method is a colorimetric technique that has been widely used for decades.[1] The

core principle involves the chemical reduction of inorganic arsenic in a sample to arsine gas

(AsH₃).[2][3][4] This volatile hydride is then passed through an absorbing solution of silver
diethyldithiocarbamate, typically dissolved in pyridine or another suitable solvent.[2][3] The

reaction between arsine and the SDDC solution forms a soluble red-colored complex, the

absorbance of which is measured with a spectrophotometer at approximately 535 nm.[1][2] The
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concentration of arsenic is directly proportional to the intensity of the color, following Beer's

Law.[1]

To account for organically bound arsenic, a digestion step using strong acids (e.g., nitric and

sulfuric acid) is required to convert it to an inorganic form prior to analysis.[5][6]
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Caption: Experimental workflow for the SDDC method for arsenic analysis.

Hydride Generation Atomic Absorption Spectrometry
(HG-AAS)
Similar to the SDDC method, HG-AAS relies on the conversion of arsenic to volatile arsine

(AsH₃) gas. Instead of being absorbed in a solution, the arsine is carried by a stream of inert

gas (like argon) into the atomizer of an atomic absorption spectrometer.[2][5] The arsine is

decomposed in a heated quartz cell, creating a population of ground-state arsenic atoms. A

light beam from an arsenic hollow-cathode lamp is passed through the atom cell, and the

arsenic atoms absorb light at a characteristic wavelength (193.7 nm). The amount of light

absorbed is proportional to the concentration of arsenic in the sample.

Inductively Coupled Plasma-Mass Spectrometry (ICP-
MS)
ICP-MS is a highly sensitive elemental analysis technique. A liquid sample is introduced into a

high-temperature (6,000–10,000 K) argon plasma, which desolvates, atomizes, and ionizes the

arsenic atoms. The resulting ions are then guided into a mass spectrometer, which separates

them based on their mass-to-charge ratio. For arsenic, the isotope at mass 75 (⁷⁵As) is
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monitored.[7][8] The detector counts the number of ions, which is directly proportional to the

arsenic concentration in the original sample. A significant challenge for ICP-MS is the

polyatomic interference from argon chloride (⁴⁰Ar³⁵Cl⁺), which also has a mass-to-charge ratio

of 75.[4][8] Modern ICP-MS instruments use collision/reaction cells or high-resolution

capabilities to mitigate this interference.[6][9]

Performance Comparison
The choice of method often depends on the required detection limits, sample matrix, and

available budget. The following table summarizes the key performance characteristics of the

three methods.
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Feature
Silver
Diethyldithiocarba
mate (SDDC)

Hydride Generation
AAS (HG-AAS)

Inductively
Coupled Plasma-
MS (ICP-MS)

Principle Colorimetry Atomic Absorption
Atomic Mass

Spectrometry

Typical Limit of

Detection (LOD)
5 - 10 µg/L[7] 0.02 - 0.1 µg/L[10][11] 0.0003 - 0.3 µg/L[6]

Linear Range
Narrow (Typically 1-20

µg)
Moderate

Very Wide (ng/L to

mg/L)

Throughput
Low (manual,

sequential)
Moderate

High (with

autosampler)

Instrumentation Cost
Low

(Spectrophotometer)
Moderate High

Cost per Sample Low Moderate High

Common

Interferences

Antimony (Sb),

Mercury (Hg), Copper

(Cu), Cobalt (Co),

Nickel (Ni)[2][9][10]

Other hydride-forming

elements, transition

metals can suppress

hydride generation

Isobaric (e.g., Se) and

polyatomic (e.g.,

⁴⁰Ar³⁵Cl⁺)

interferences[8]

Reagent Hazards

High (Pyridine is toxic

and has a strong odor;

corrosive acids)[2][4]

Moderate (Sodium

borohydride, acids)

Moderate (Acids for

sample prep)

Speciation Capability

Limited (Can

differentiate inorganic

As(III) vs. Total by

omitting pre-reduction)

[7]

Possible with selective

hydride generation

conditions[12]

Excellent (when

coupled with

chromatography, e.g.,

HPLC-ICP-MS)[3][13]

Critical Review and Method Selection
The SDDC method, while historically significant, presents several modern challenges. Its

primary advantages are low instrumentation cost and simplicity, making it accessible in

laboratories with limited budgets.[1] However, its disadvantages are substantial. The method
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suffers from a relatively high limit of detection, making it unsuitable for applications requiring

quantification near the World Health Organization (WHO) guideline of 10 µg/L for drinking

water.[14] Furthermore, it is prone to numerous metallic interferences, with antimony being a

particularly notable positive interference as it also forms a volatile hydride (stibine) that reacts

with the absorbing solution.[1][12] The mandatory use of pyridine in the traditional protocol is a

significant health and safety concern due to its toxicity and unpleasant odor, although pyridine-

free alternatives using solvents like 1-ephedrine in chloroform have been developed.[2]

HG-AAS offers a significant improvement in sensitivity over the SDDC method and remains a

cost-effective choice for many laboratories. It provides reliable quantification at levels relevant

to regulatory standards for drinking water and food safety. While it can be subject to

interferences, these are often well-characterized and can be managed through proper sample

preparation.

ICP-MS stands as the most powerful and sensitive technique. Its ability to detect arsenic at

parts-per-trillion (ng/L) levels is unmatched by the other methods.[6] When coupled with liquid

chromatography (HPLC), it is the gold standard for speciation analysis, allowing for the

separate quantification of different arsenic forms (e.g., As(III), As(V), organic species), which is

crucial for accurate toxicity assessment.[3][13] The main barriers to its adoption are the high

initial capital investment and operational costs.
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Caption: Decision logic for selecting an appropriate arsenic analysis method.

Experimental Protocols
SDDC Method Protocol (General Outline)
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This protocol is a generalized summary. Specific sample types may require digestion as per

EPA method 206.5.[5] Always consult official methods for detailed procedures.

Apparatus Setup: Assemble the arsine generator, scrubber, and absorber. The generator is

typically a flask, the scrubber is a tube packed with glass wool impregnated with lead

acetate, and the absorber is a tube for the SDDC solution.[4] Ensure all connections are

airtight.[2]

Reagent Preparation:

Absorbing Solution: Dissolve 0.5 g of silver diethyldithiocarbamate in 100 mL of

pyridine. Store in an amber bottle.[6]

Pre-reduction: Prepare solutions of potassium iodide (15% w/v) and stannous chloride

(40% w/v in concentrated HCl).[6]

Sample Treatment: Place a measured aliquot of the sample (e.g., 50 mL) into the generator

flask.

Pre-reduction: Add concentrated HCl, 4 mL of potassium iodide solution, and 1 mL of

stannous chloride solution to the flask.[6] Swirl and allow to stand for approximately 15

minutes to reduce As(V) to As(III).

Arsine Generation: Add 3.0 mL of the SDDC absorbing solution to the absorber tube. Add a

measured quantity (e.g., 3-6 g) of granular zinc to the generator flask and immediately

connect the apparatus.

Absorption: Allow the reaction to proceed for 30-45 minutes, during which the generated

hydrogen gas will carry the arsine through the scrubber and into the absorbing solution.

Measurement: Transfer the absorbing solution to a cuvette and measure the absorbance at

535 nm using a spectrophotometer, with a reagent blank as the reference.

Quantification: Determine the arsenic concentration from a calibration curve prepared with

known arsenic standards.

HG-AAS Method Protocol (General Outline)
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Instrument Setup: Set up the atomic absorption spectrometer with an arsenic hollow-cathode

lamp and align the heated quartz atomizer cell in the light path. Optimize instrument

parameters (e.g., wavelength to 193.7 nm, gas flows).

Reagent Preparation:

Reductant: Prepare a fresh solution of sodium borohydride (e.g., 0.5% m/v) in sodium

hydroxide (e.g., 0.5% m/v).[1]

Acid: Prepare a solution of hydrochloric acid (e.g., 10-50% v/v).[1]

Pre-reductant: Prepare a solution of potassium iodide and ascorbic acid (e.g., 10% m/v

each).[1]

Sample Preparation: Pipette an aliquot of the sample into a test tube or autosampler vial.

Add the pre-reductant solution and HCl, and allow to stand for at least 30-60 minutes.[1][5]

Analysis: Introduce the prepared sample into the hydride generation system. A peristaltic

pump typically mixes the sample with the acid and the sodium borohydride reductant.[2]

Detection: The resulting arsine gas is swept by an argon stream into the heated quartz cell,

where it is atomized. The instrument measures the peak absorbance.

Quantification: Calculate the concentration based on a calibration curve prepared by running

standards through the same process.

ICP-MS Method Protocol (General Outline)
Instrument Setup: Turn on and stabilize the ICP-MS. Perform daily performance checks and

tuning using a tuning solution to optimize sensitivity and minimize interferences. Set the

mass spectrometer to monitor m/z 75 for arsenic.

Reagent Preparation:

Acid Matrix: Prepare a diluent of dilute, high-purity nitric acid (e.g., 1-2%) in deionized

water.
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Internal Standard: Prepare an internal standard solution (e.g., Germanium or Yttrium) to

be mixed with all samples, standards, and blanks to correct for instrumental drift.

Sample Preparation: For clean water matrices, samples may only require acidification with

nitric acid.[7] For complex matrices, an acid digestion (e.g., using a microwave digester) is

necessary to break down organics and solubilize the arsenic.

Analysis: Place the prepared samples, blanks, and calibration standards in an autosampler.

The instrument will sequentially introduce each solution into the argon plasma.

Detection: The mass spectrometer separates and counts the ions at m/z 75.

Collision/reaction cell technology is used to remove the ⁴⁰Ar³⁵Cl⁺ interference.

Quantification: The instrument's software automatically calculates the arsenic concentration

in the samples based on the calibration curve and corrects for the internal standard

response.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. documents.thermofisher.com [documents.thermofisher.com]

2. oiv.int [oiv.int]

3. nora.nerc.ac.uk [nora.nerc.ac.uk]

4. HPLC or IC: Which is Best for Arsenic Speciation in Your Samples? [thermofisher.com]

5. Arsenic- Determination by AAS | OIV [oiv.int]

6. Trace analyses of arsenic in drinking water by inductively coupled plasma mass
spectrometry: high resolution versus hydride generation - PubMed
[pubmed.ncbi.nlm.nih.gov]

7. metrohm.com [metrohm.com]

8. Arsenic or Not? Get the Right Results from Your Quadrupole ICP-MS [thermofisher.com]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.metrohm.com/content/dam/metrohm/shared/documents/application-notes/an-m/AN-M-010.pdf
https://www.benchchem.com/product/b15597357?utm_src=pdf-custom-synthesis
https://documents.thermofisher.com/TFS-Assets/CMD/Application-Notes/an-40729-aas-potable-waters-an40729-en.pdf
https://www.oiv.int/de/node/1879/download/pdf
https://nora.nerc.ac.uk/id/eprint/7876/1/OR07021.pdf
https://www.thermofisher.com/blog/analyteguru/hplc-or-ic-which-is-best-for-arsenic-speciation-in-your-samples/
https://www.oiv.int/standards/international-oenological-codex/part-ii-analytical-and-control-techniques/analytical-and-control-techniques/arsenic-determination-by-aas
https://pubmed.ncbi.nlm.nih.gov/10204040/
https://pubmed.ncbi.nlm.nih.gov/10204040/
https://pubmed.ncbi.nlm.nih.gov/10204040/
https://www.metrohm.com/content/dam/metrohm/shared/documents/application-notes/an-m/AN-M-010.pdf
https://www.thermofisher.com/blog/analyteguru/arsenic-or-not-get-the-right-results-from-your-quadrupole-icp-ms/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15597357?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


9. IC-ICP-MS and IC-ICP-HEX-MS determination of arsenic speciation in surface and
groundwaters: preservation and analytical issues | Mineralogical Magazine | Cambridge Core
[cambridge.org]

10. Hydride generation atomic absorption spectrophotometry for determination of arsenic in
hair - PubMed [pubmed.ncbi.nlm.nih.gov]

11. Speciation of arsenic in ground water samples: A comparative study of CE-UV, HG-AAS
and LC-ICP-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

12. scienceasia.org [scienceasia.org]

13. researchgate.net [researchgate.net]

14. A comparison of the determination and speciation of inorganic arsenic using general
HPLC methodology with UV, MS and MS/MS detection [agris.fao.org]

To cite this document: BenchChem. [A critical review of the silver diethyldithiocarbamate
method for arsenic analysis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15597357#a-critical-review-of-the-silver-
diethyldithiocarbamate-method-for-arsenic-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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